Brombuterol-d9 Hydrochloride

Description

The Indispensable Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

One of the most significant applications of stable isotope labeling is the use of deuterated analogs as internal standards in quantitative analysis. wisdomlib.org An internal standard is a compound of known concentration that is added to a sample prior to analysis. numberanalytics.com Its purpose is to correct for any variations that may occur during the analytical process, such as sample loss during extraction, fluctuations in instrument response, or matrix effects where other components in the sample interfere with the measurement of the analyte. clearsynth.comscioninstruments.com

Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons: scioninstruments.com

Similar Physicochemical Properties: Because deuterium (B1214612) is chemically similar to hydrogen, a deuterated standard will have nearly identical extraction efficiency, chromatographic retention time, and ionization efficiency to the unlabeled analyte. scioninstruments.com

Co-elution in Chromatography: The deuterated standard and the analyte will typically co-elute from the liquid chromatography (LC) column, meaning they enter the mass spectrometer at the same time. This is crucial for correcting for matrix effects that can suppress or enhance the ionization of the analyte. scioninstruments.com

Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the deuterated standard has a higher mass than the analyte, resulting in a different m/z ratio in the mass spectrometer. This allows the instrument to measure both the analyte and the internal standard simultaneously and independently. scioninstruments.com

By comparing the known concentration of the deuterated internal standard to its measured signal, and applying this ratio to the signal of the unknown analyte, researchers can achieve highly accurate and precise quantification. clearsynth.com This method, known as isotope dilution mass spectrometry (IDMS), is widely used in fields requiring high-quality quantitative data. numberanalytics.com

Overview of Brombuterol-d9 Hydrochloride as a Model Deuterated Compound in Research Contexts

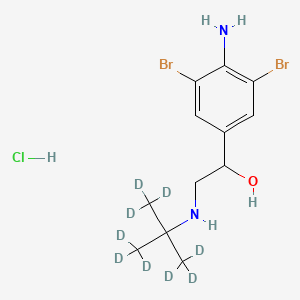

This compound is the deuterated analog of Brombuterol (B1226356) hydrochloride, a β-adrenergic receptor agonist. medchemexpress.com In this labeled compound, nine hydrogen atoms in the tert-butyl group have been replaced with deuterium atoms. veeprho.comlgcstandards.com This specific labeling results in a mass shift of +9, making it easily distinguishable from the unlabeled Brombuterol in a mass spectrometer. sigmaaldrich.comsigmaaldrich.com

This compound serves as an excellent example of a deuterated internal standard used in various research applications, particularly in:

Pharmacokinetic Studies: To accurately measure the concentration of Brombuterol in biological samples like plasma or urine over time. veeprho.com

Therapeutic Drug Monitoring: To ensure that the concentration of Brombuterol is within a therapeutic range. medchemexpress.comveeprho.com

Metabolism Studies: To trace the metabolic fate of Brombuterol in biological systems. veeprho.com

Forensic and Toxicology Analysis: For the precise quantification of Brombuterol in forensic samples. sigmaaldrich.com

Food Safety and Veterinary Drug Residue Analysis: To detect and quantify Brombuterol residues in animal-derived food products. pharmaffiliates.com

The use of this compound as an internal standard significantly improves the accuracy and reliability of analytical methods for detecting Brombuterol. veeprho.com It compensates for potential analytical variability, ensuring that the quantitative results are robust and defensible. lcms.cz

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Brombuterol D9 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The synthesis of Brombuterol-d9 Hydrochloride necessitates the strategic incorporation of nine deuterium atoms, typically on the tert-butyl group of the molecule. Advanced synthetic routes are designed to achieve high isotopic enrichment at specific, metabolically stable positions. A plausible and efficient synthetic pathway can be adapted from general methods for synthesizing deuterium-labeled phenylethanolamine β-receptor agonists google.com. This multi-step synthesis ensures precise placement of the deuterium labels.

A common strategy involves a three-step reaction sequence:

Friedel-Crafts Acylation: The synthesis can be initiated with a substituted aromatic precursor, which undergoes a Friedel-Crafts acylation reaction.

Nucleophilic Substitution: The resulting intermediate is then subjected to a nucleophilic substitution reaction with a deuterated amine.

Reduction: The final step involves the reduction of a carbonyl group to a hydroxyl group, yielding the desired deuterated phenylethanolamine structure google.com.

Alternative advanced methods for deuterium incorporation, while not specifically documented for Brombuterol-d9, are prevalent in the synthesis of deuterated pharmaceuticals. These include photocatalytic deuteration, which allows for the introduction of deuterium under mild conditions, often with high regioselectivity assumption.edu. Another approach is the use of hydrogen-deuterium exchange (HDE) reactions, which can be catalyzed by transition metals epo.org. These methods offer the potential for late-stage deuteration of the molecule, which can be advantageous in reducing the number of synthetic steps involving expensive deuterated reagents.

| Synthetic Step | Description | Key Considerations |

| Friedel-Crafts Acylation | Acylation of a substituted benzene ring to introduce a keto-group. | Choice of Lewis acid catalyst and reaction conditions to ensure high yield and prevent side reactions. |

| Nucleophilic Substitution | Reaction of the acylated intermediate with a deuterated amine (e.g., D9-tert-butylamine). | The isotopic purity of the deuterated amine is critical for the final product's isotopic enrichment. |

| Reduction | Reduction of the ketone to a secondary alcohol. | Use of a reducing agent that does not promote deuterium exchange at other positions. |

Precursor Chemistry and Reaction Mechanism Elucidation for Deuteration

The successful synthesis of this compound is heavily reliant on the availability and purity of its deuterated precursors. The key deuterated precursor is D9-tert-butylamine. The synthesis of deuterated tert-butyl alcohol, a precursor to D9-tert-butylamine, can be achieved through a Grignard reaction between deuterium methyl magnesium iodide and deuterated acetone, followed by hydrolysis with heavy water google.com.

The reaction mechanism for the core synthesis of the Brombuterol-d9 backbone likely follows a pathway analogous to that of similar phenylethanolamines. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The subsequent nucleophilic substitution involves the attack of the deuterated amine on the carbon atom adjacent to the carbonyl group.

The mechanism of deuterium incorporation onto the aromatic ring, if desired, can be explained by electrophilic aromatic substitution using a strong deuterated acid, such as D2SO4. In this reaction, the benzene ring is attacked by a deuteron (D+), forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton (H+) restores the aromaticity, resulting in a deuterated benzene ring study.comaklectures.com. While the primary deuteration in Brombuterol-d9 is on the alkyl side chain, understanding this mechanism is crucial for controlling potential deuterium scrambling on the aromatic ring during synthesis.

| Precursor | Synthetic Utility | Source of Deuterium |

| D9-tert-butylamine | Provides the deuterated tert-butyl group in the final molecule. | Synthesized from deuterated tert-butyl alcohol. |

| Deuterated tert-butyl alcohol | Precursor for D9-tert-butylamine. | Can be prepared from deuterated acetone and deuterium methyl magnesium iodide google.com. |

| Bromoacetyl chloride | Provides the two-carbon linker between the aromatic ring and the amine. | Not deuterated in this specific synthesis. |

| Substituted benzene | The aromatic core of the Brombuterol (B1226356) molecule. | Can be deuterated via electrophilic aromatic substitution if required. |

Chromatographic and Spectroscopic Techniques for Isotopic Purity Assessment and Enantiomeric Excess Determination (if applicable)

Ensuring the quality of this compound involves rigorous analytical testing to confirm its chemical and isotopic purity, as well as its enantiomeric excess, as Brombuterol is a chiral molecule.

Isotopic Purity Assessment:

High-resolution mass spectrometry (HRMS), particularly electrospray ionization-mass spectrometry (ESI-MS), is a powerful technique for determining the isotopic purity of deuterated compounds nih.govresearchgate.net. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. Liquid chromatography coupled with mass spectrometry (LC-MS) is also a robust method for assessing isotopologue impurities in deuterated drugs acs.org.

Key parameters in isotopic purity analysis include:

Isotopic Enrichment: The percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts.

Positional Isomerism: Confirming that the deuterium atoms are located at the desired positions within the molecule.

Enantiomeric Excess Determination:

Since Brombuterol possesses a chiral center, it is crucial to determine the enantiomeric excess (ee) of the synthesized product. Chiral high-performance liquid chromatography (HPLC) is a widely used method for separating enantiomers and determining their relative proportions heraldopenaccess.usuma.es. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

For Brombuterol specifically, capillary electrophoresis (CE) with cyclodextrin-type chiral selectors has been shown to be an effective method for the separation of its enantiomers nih.govwiley.com. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram or electropherogram.

| Analytical Technique | Parameter Measured | Principle of Measurement |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity, Isotopic Enrichment | Precise mass measurement to differentiate between isotopologues based on their mass-to-charge ratio nih.govresearchgate.net. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotopic Purity, Chemical Purity | Separation of the compound from impurities followed by mass spectrometric detection of isotopologues acs.org. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase leading to their separation heraldopenaccess.usuma.es. |

| Capillary Electrophoresis (CE) | Enantiomeric Excess | Differential migration of enantiomer-chiral selector complexes in an electric field nih.govwiley.com. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Deuterium Location | Provides detailed structural information and can confirm the position of deuterium atoms. |

Advanced Analytical Method Development and Validation Utilizing Brombuterol D9 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Brombuterol (B1226356) due to its high selectivity and sensitivity, which generally allows for analysis without a derivatization step. vetdergikafkas.orgresearchgate.net The use of Brombuterol-d9 hydrochloride as an internal standard is a cornerstone of robust LC-MS/MS method development for this analyte. vetdergikafkas.orgnih.gov

Optimization of Chromatographic Separation Parameters for Deuterated Analogs and Parent Compounds

Effective chromatographic separation is critical to distinguish the analyte of interest from matrix interferences. The goal is to achieve symmetrical peak shapes and adequate retention while ensuring the co-elution of the parent compound (Brombuterol) and its deuterated internal standard (Brombuterol-d9). Since deuterated standards have nearly identical chemical properties to their parent analogs, they exhibit very similar chromatographic behavior. scioninstruments.com

Optimization typically involves the careful selection of the stationary and mobile phases. Reversed-phase columns, such as C18 and pentafluorophenyl (PFP), are commonly employed for the separation of β-agonists. fda.gov.twfda.gov.tw PFP columns can offer alternative selectivity for halogenated compounds like Brombuterol compared to standard C18 phases. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. fda.gov.twresearchgate.net Gradient elution is typically used to effectively separate analytes and manage matrix components. vetdergikafkas.orgresearchgate.net

Table 1: Example of a Gradient Elution Program for Brombuterol Analysis

| Time (min) | Mobile Phase A (%) (e.g., 0.1% Formic Acid in Water) | Mobile Phase B (%) (e.g., Acetonitrile) |

|---|---|---|

| 0.0 - 1.0 | 95 → 80 | 5 → 20 |

| 1.0 - 4.0 | 80 → 60 | 20 → 40 |

| 4.0 - 8.0 | 60 → 0 | 40 → 100 |

| 8.0 - 10.0 | 0 | 100 |

| 10.0 - 10.3 | 0 → 95 | 100 → 5 |

| 10.3 - 12.0 | 95 | 5 |

This table is a representative example based on typical methodologies described in the literature. researchgate.net

Tandem Mass Spectrometric Detection Parameters: Precursor Ion Selection, Product Ion Fragmentation, and Collision Energy Optimization

Tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

For Brombuterol-d9, the precursor ion is selected based on its mass-to-charge ratio (m/z), which is higher than that of the unlabeled Brombuterol due to the nine deuterium (B1214612) atoms. The fragmentation pattern is carefully studied to select stable and abundant product ions for quantification and confirmation. The collision energy (CE) and cone voltage (CV) are optimized for both the parent compound and the deuterated internal standard to maximize the signal intensity of the chosen MRM transitions.

Table 2: Representative MRM Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Brombuterol-d9 | 375.9 | 293.9 | - | 18 | 24 |

Data derived from a multi-residue analysis method. nih.gov Parameters can be adjusted depending on the specific instrument and matrix. fda.gov.tw

Elucidation and Mitigation of Matrix Effects through Isotope-Dilution Mass Spectrometry

Matrix effects, such as ion suppression or enhancement, are a major source of imprecision and inaccuracy in quantitative LC-MS/MS analysis. chromatographyonline.comwaters.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. waters.com

Isotope-dilution mass spectrometry (IDMS) is the gold standard for mitigating these effects. nih.govrestek.com By adding a known amount of this compound to the sample at the beginning of the extraction procedure, the internal standard experiences the same sample preparation losses and matrix effects as the native analyte. clearsynth.comscioninstruments.com Since the deuterated standard is chemically identical but mass-distinguishable, it co-elutes with the parent compound and is affected by ion suppression or enhancement in the same way. waters.comrestek.com Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even if signal intensity fluctuates, leading to highly accurate and precise results. scioninstruments.combohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Volatile Derivatives (if applicable)

While LC-MS/MS is more common for β-agonist analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. vetdergikafkas.orgbohrium.com However, Brombuterol is a polar and non-volatile compound, making it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. sigmaaldrich.comjfda-online.com

This typically involves silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). bohrium.comresearchgate.net The resulting TMS-derivatized Brombuterol is sufficiently volatile for GC analysis. In this context, Brombuterol-d9 would also be derivatized and serve as the internal standard. The GC-MS method would then separate the derivatized analyte and internal standard, followed by mass spectrometric detection, often in Selected Ion Monitoring (SIM) or MS/MS mode. bohrium.comresearchgate.net Although effective, the requirement for derivatization makes GC-MS methods more complex and time-consuming compared to LC-MS/MS. vetdergikafkas.orgresearchgate.net

Rigorous Method Validation Parameters and Performance Criteria

A developed analytical method must be rigorously validated to ensure its reliability for its intended purpose. For prohibited substances like Brombuterol, validation often follows guidelines such as those from the European Union Commission Decision 2002/657/EC. vetdergikafkas.orgbohrium.com

Validation parameters include linearity, specificity, accuracy (as recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ). vetdergikafkas.orgnih.gov Studies show that methods using Brombuterol-d9 as an internal standard achieve excellent performance, with recovery rates typically between 70% and 120% and relative standard deviations (RSD) for precision well within required limits. vetdergikafkas.orgresearchgate.net

Establishment of Calibration Curves and Linear Dynamic Range Utilizing this compound

To quantify Brombuterol, a calibration curve is constructed. Due to the potential for matrix effects, matrix-matched calibration curves are often prepared by spiking blank matrix extracts with known concentrations of Brombuterol standard and a constant concentration of the Brombuterol-d9 internal standard. nih.govfda.gov.twfda.gov.tw

The curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The use of the internal standard corrects for variations across the concentration range. These calibration curves typically demonstrate excellent linearity over the required dynamic range, with correlation coefficients (R²) greater than 0.99 being a common requirement and achievement. nih.govresearchgate.net This high degree of linearity confirms the robustness of the isotope-dilution method for accurate quantification. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Brombuterol |

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Acetate |

Precise Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. globalresearchonline.net The determination of these limits is crucial for establishing the sensitivity of a method. globalresearchonline.net

Commonly, the LOD is determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. globalresearchonline.net Alternatively, these values can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S. globalresearchonline.net

In a multi-residue method developed for the determination of various veterinary drugs, including β-agonists, in bovine meat, the LOD and LOQ were reported to be in the ranges of 0.059 to 291.36 μg/kg and 0.081 to 328.13 μg/kg, respectively. nih.gov For a similar multi-class method in bovine milk, the LODs ranged from 0.062 to 211.32 μg/L and LOQs from 0.080 to 233.71 μg/L. ukim.mk Another study focusing on bovine urine reported LODs from 0.01 to 2.71 µg/L and LOQs from 0.05 to 7.52 µg/L for a wide range of analytes. nih.gov These values are determined through the analysis of blank samples fortified with the analytes at decreasing concentrations.

Table 1: Representative LOD and LOQ Values from Various Studies

| Matrix | Analyte Group | LOD Range | LOQ Range |

|---|---|---|---|

| Bovine Meat | Veterinary Drugs/Contaminants | 0.059 - 291.36 µg/kg | 0.081 - 328.13 µg/kg |

| Bovine Milk | Veterinary Drugs/Contaminants | 0.062 - 211.32 µg/L | 0.080 - 233.71 µg/L |

| Bovine Urine | Veterinary Drugs/Pesticides/Mycotoxins | 0.01 - 2.71 µg/L | 0.05 - 7.52 µg/L |

Comprehensive Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy and precision are critical parameters in method validation that describe the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. wisdomlib.org These are typically assessed by performing replicate analyses of quality control (QC) samples at different concentration levels on the same day (intra-day precision or repeatability) and on different days (inter-day precision or reproducibility). ukim.mkrsc.org The results are often expressed as the percentage of recovery for accuracy and the relative standard deviation (RSD) or coefficient of variation (CV) for precision. rsc.orgvetdergikafkas.org

For instance, a validation study for a method in rat plasma analyzed QC samples at four different concentrations (1.25, 6.25, 50, and 200 ng/mL) in six replicates to determine intra-day precision, while inter-day precision was assessed over three consecutive days. rsc.org In a multi-residue analysis in bovine meat, the recovery of analytes ranged from 61.28% to 116.20%, with intra-day CVs between 0.97% and 25.93% and inter-day CVs from 2.30% to 34.04%. nih.gov Similarly, a method for bovine urine demonstrated recoveries between 73.67% and 118.80%, with intra-day CVs from 1.619% to 15.472% and inter-day CVs from 2.695% to 10.441%. vetdergikafkas.org Another study in bovine milk reported recoveries of 70.83% to 109.00%, with intra-day CVs of 2.41% to 22.29% and inter-day CVs of 3.48% to 23.91%. ukim.mk

Table 2: Summary of Accuracy and Precision Data from Different Matrices

| Matrix | Accuracy (Recovery) | Intra-day Precision (CV/RSD) | Inter-day Precision (CV/RSD) |

|---|---|---|---|

| Bovine Meat | 61.28% - 116.20% | 0.97% - 25.93% | 2.30% - 34.04% |

| Bovine Urine | 73.67% - 118.80% | 1.619% - 15.472% | 2.695% - 10.441% |

| Bovine Milk | 70.83% - 109.00% | 2.41% - 22.29% | 3.48% - 23.91% |

| Rat Plasma | Within accepted limits | Within accepted limits | Within accepted limits |

Applications of Brombuterol D9 Hydrochloride in Metabolic Fate Research

Investigating Pharmacokinetic Research Models (Non-Human Species) using Deuterated Tracers

The use of deuterated tracers like Brombuterol-d9 Hydrochloride is a cornerstone of modern pharmacokinetic research in non-human species. While specific studies detailing the complete pharmacokinetic profile of Brombuterol-d9 in animal models are not extensively published, the principles of its application are well-established. In such studies, the deuterated compound is administered to animal models, such as rats, and its absorption, distribution, metabolism, and excretion (ADME) are tracked over time. nih.govmdpi.comfrontiersin.orgfrontiersin.org

The key advantage of using Brombuterol-d9 is the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to a slower rate of metabolism. nih.gov This can result in a different pharmacokinetic profile compared to the non-deuterated parent drug, Brombuterol (B1226356). By analyzing plasma, urine, and tissue samples at various time points using mass spectrometry, researchers can distinguish Brombuterol-d9 from its non-deuterated counterpart and any endogenously present related compounds. This allows for a clear and unambiguous determination of the drug's half-life, volume of distribution, clearance rate, and bioavailability. veeprho.com

These studies are critical in the preclinical phase of drug development, providing essential data on how the compound behaves in a living organism before it can be considered for further studies. The data obtained from these non-human models are invaluable for predicting the pharmacokinetic parameters in humans.

In Vitro Metabolism Studies with Labeled Analogs

In vitro metabolism studies are fundamental for identifying potential metabolites and understanding the enzymatic pathways involved in a drug's breakdown. This compound serves as a powerful tool in these laboratory-based assays.

Liver microsomes and hepatocytes are the primary in vitro systems used to simulate the metabolic processes that occur in the liver. scispace.comscielo.bramegroups.cn Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, while hepatocytes provide a more complete cellular model, including both Phase I and Phase II metabolic enzymes. scispace.com

When Brombuterol-d9 is incubated with rat or human liver microsomes or hepatocytes, the enzymes within these systems will act on the compound, producing a range of metabolites. nih.govnih.gov The deuterium (B1214612) label on Brombuterol-d9 allows for the easy identification of these metabolites using liquid chromatography-mass spectrometry (LC-MS). The resulting drug-related material will have a distinct mass shift corresponding to the number of deuterium atoms, making them stand out from other molecules in the complex incubation mixture. This facilitates the creation of a comprehensive metabolite profile for the parent drug, Brombuterol.

A study on the related compound bambuterol (B1223079) demonstrated the effectiveness of this approach, where a deuterated analog was used to identify hydroxylated and demethylated products in rat liver microsomes. nih.gov This highlights the utility of labeled compounds in pinpointing the sites of metabolic modification.

Isotope tracing with Brombuterol-d9 is instrumental in elucidating the specific metabolic pathways and the kinetics of the enzymes involved. nih.govresearchgate.netnih.govspringernature.com By analyzing the structure of the deuterated metabolites identified in microsomal and hepatocyte studies, researchers can map out the metabolic transformations that Brombuterol undergoes. For instance, the presence of hydroxylated or demethylated deuterated metabolites would indicate the involvement of oxidation and demethylation pathways, respectively.

Furthermore, by measuring the rate of disappearance of Brombuterol-d9 and the rate of appearance of its deuterated metabolites over time, the kinetics of the metabolizing enzymes can be determined. This includes calculating key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum metabolic capacity. Understanding these kinetics is crucial for predicting potential drug-drug interactions and individual variability in drug metabolism.

In Vivo Animal Model Studies for Tracing Metabolic Pathways (Excluding Clinical Outcomes)

Following in vitro studies, in vivo animal models are used to confirm and expand upon the understanding of a drug's metabolic pathways in a whole-organism context. While direct studies tracing the metabolic pathways of Brombuterol-d9 are not widely documented, the methodology is a standard in drug metabolism research.

In a typical study, Brombuterol-d9 would be administered to an animal model, such as a rat. nih.gov Over a set period, biological samples like urine, feces, and bile would be collected. These samples are then analyzed using LC-MS to identify the full spectrum of deuterated metabolites. This allows researchers to trace the journey of the deuterium-labeled carbon skeleton of Brombuterol through the animal's system, providing a comprehensive picture of its metabolic fate.

This approach helps to identify the primary routes of excretion and to understand how the metabolic profile may differ between in vitro systems and a complex living organism. For example, a study on bromobenzene (B47551) metabolism in rats utilized a deuterium label to differentiate between metabolic pathways in vivo versus in isolated hepatocytes and microsomes. nih.gov

Advanced Isotope Dilution Mass Spectrometry for Enhanced Quantification Accuracy in Complex Biological Matrices

One of the most significant and well-documented applications of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS). oup.comvetdergikafkas.orgnih.govlcms.cznih.gov This technique is the gold standard for achieving the highest level of accuracy and precision in the quantification of analytes in complex biological matrices such as urine, plasma, and tissue. oup.comvetdergikafkas.orgnih.govlcms.cznih.gov

In this method, a known amount of Brombuterol-d9 is added to a biological sample containing an unknown amount of the non-deuterated Brombuterol. The sample then undergoes extraction and preparation for analysis by LC-MS/MS. Because Brombuterol-d9 is chemically identical to Brombuterol, it experiences the same losses during sample processing and the same ionization effects in the mass spectrometer.

By measuring the ratio of the mass spectrometric signal of the analyte (Brombuterol) to that of the internal standard (Brombuterol-d9), an extremely accurate quantification of the Brombuterol concentration in the original sample can be achieved. This method effectively compensates for matrix effects and variations in instrument response, which are common challenges in bioanalysis. Numerous studies have successfully employed Brombuterol-d9 as an internal standard for the sensitive and reliable determination of Brombuterol and other β-agonists in various animal-derived samples. vetdergikafkas.orgnih.govlcms.cznih.govmdpi.com

Research on Impurity Profiling and Degradation Products of Brombuterol Analogs

Identification and Quantification of Process-Related Impurities and Forced Degradation Products in Related Compounds

Beyond tracking the degradation of the parent compound, identifying and quantifying the resulting impurities is essential. Process-related impurities can arise from the synthetic route, while degradation products are formed during storage or under stress. Brombuterol-d9 Hydrochloride is instrumental in the quantitative analysis of these impurities, especially when reference standards for each impurity are not available.

In mass spectrometry, the deuterated internal standard helps to normalize the response of the identified impurities. tandfonline.com While the response factor of an impurity may differ from the parent analyte, the internal standard provides a consistent reference point across different analytical runs. For accurate quantification, the relative response factor (RRF) of each impurity to the analyte would ideally be determined.

A common strategy involves using LC-MS/MS to screen for potential degradation products. The mass spectrometer can be set to detect masses corresponding to predicted degradation pathways (e.g., dehalogenation, N-dealkylation, oxidation). The use of a deuterated internal standard, such as Clenbuterol-d9 in studies of Clenbuterol (B1669167), has proven effective in ensuring the accuracy of these quantitative methods. rsc.orguky.edu This same principle is directly applicable to this compound for its analogs.

The following table illustrates how data on identified impurities in a stressed sample of a Brombuterol (B1226356) analog might be presented, with quantification relative to the internal standard.

| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Peak Area Ratio (Impurity/IS) |

| Impurity A | 8.5 | 351.0 | N-dealkylated analog | 0.085 |

| Impurity B | 9.8 | 289.1 | Monobrominated analog | 0.042 |

| Impurity C | 11.2 | 383.1 | Hydroxylated analog | 0.021 |

This table is for illustrative purposes only and does not represent actual experimental data. IS refers to Internal Standard (this compound).

Development of Stability-Indicating Analytical Methods Using Deuterated Standards

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. nih.gov A key aspect of a SIAM is its ability to separate and quantify the active ingredient from its degradation products and any other potential impurities, thereby demonstrating specificity.

The development of a SIAM, often using HPLC or UHPLC, is greatly enhanced by the availability of samples from forced degradation studies. researchgate.netresearchgate.net During method development, these stressed samples are used to ensure that all major degradation products are chromatographically resolved from the parent peak and from each other.

The role of this compound in this process is to ensure the precision and accuracy of the method being validated. clearsynth.com According to ICH Q2(R1) guidelines, method validation includes assessing parameters such as accuracy, precision, specificity, linearity, and range. By incorporating a deuterated internal standard, the method's robustness is improved, as it mitigates variability. acanthusresearch.comclearsynth.com For example, in a study on Clenbuterol, the use of 9-fold deuterated clenbuterol allowed for strict control over sample preparation and analysis, effectively eliminating ion suppression/enhancement effects. rsc.org

The validation of a stability-indicating method for a Brombuterol analog would involve spiking the sample matrix with known concentrations of the analyte and quantifying it against the this compound internal standard. The recovery, precision (repeatability and intermediate precision), and linearity would be determined based on the analyte/internal standard response ratio.

The table below provides a hypothetical summary of validation parameters for a stability-indicating method for a Brombuterol analog using this compound.

| Validation Parameter | Specification | Result |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 3.0% | 1.35% |

| Linearity (r²) | ≥ 0.999 | 0.9997 |

| Limit of Quantification (LOQ) | - | 0.1 ng/mL |

| Specificity | No interference at the retention time of the analyte and its impurities | Passed |

This table is for illustrative purposes only and does not represent actual experimental data.

Forensic and Veterinary Drug Residue Analysis Research Using Brombuterol D9 Hydrochloride

Analytical Strategies for the Detection and Quantification of Beta-Agonists in Animal-Derived Matrices

Brombuterol-d9 hydrochloride serves as a critical internal standard in the development and validation of analytical methods for detecting and quantifying beta-agonist residues in animal-derived products. Its structural similarity to brombuterol (B1226356) and other beta-agonists, combined with its distinct mass due to deuterium (B1214612) labeling, makes it an ideal tool for minimizing matrix effects and ensuring accurate quantification in complex biological samples. lcms.cz

Analytical methods, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed for high sensitivity and specificity. fda.gov.twresearchgate.net In these strategies, a known amount of this compound is added to samples such as urine, muscle, and viscera at the beginning of the extraction process. nih.govfda.gov.twvetdergikafkas.org This allows for the correction of any analyte loss during sample preparation steps, which typically involve enzymatic hydrolysis (often with β-glucuronidase/aryl-sulfatase to release conjugated metabolites), liquid-liquid extraction, and solid-phase extraction (SPE) for cleanup and concentration. nih.govvetdergikafkas.org

The use of deuterated internal standards like this compound is crucial for compensating for variations in instrument response and matrix-induced signal suppression or enhancement, which are common challenges in the analysis of trace residues in food matrices. nih.govnih.gov By comparing the signal of the target analyte to that of the co-eluting isotopic standard, analysts can achieve precise and accurate quantification. lcms.cz Research has demonstrated that using stable isotope analogues as internal standards significantly improves the precision of measurements for all tested matrices. lcms.cz

Validation of these methods is performed according to international guidelines, such as those from the European Union, and includes the determination of parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), decision limit (CCα), and detection capability (CCβ). researchgate.netnih.govvetdergikafkas.org For instance, in a study on bovine urine, a method using Brombuterol-d9 as an internal standard was validated with CCα values ranging from 0.24 to 0.51 μg L⁻¹ and CCβ values from 0.27 to 0.71 μg L⁻¹. researchgate.net Another study on bovine urine reported CCα values from 0.127 ng/mL to 0.646 ng/mL and CCβ from 0.140 ng/mL to 0.739 ng/mL. vetdergikafkas.orgresearchgate.net

The following table summarizes typical validation parameters from a study analyzing beta-agonists in bovine urine using an LC-MS/MS method with this compound as an internal standard.

| Parameter | Value Range | Unit |

| Linearity (R²) | >0.990 | N/A |

| Decision Limit (CCα) | 0.127 - 0.646 | ng/mL |

| Detection Capability (CCβ) | 0.140 - 0.739 | ng/mL |

| Recovery | 73.67 - 118.80 | % |

| Intraday Precision (CV) | 1.619 - 15.472 | % |

| Interday Precision (CV) | 2.695 - 10.441 | % |

| This interactive table is based on data from a study on the determination of ten beta-agonists in bovine urine. vetdergikafkas.orgresearchgate.net |

Methodological Advancements for Multi-Residue Analysis in Food Safety and Environmental Monitoring

The demand for more efficient and comprehensive monitoring programs has driven the development of multi-class, multi-residue analytical methods. This compound is integral to these advanced methodologies, which aim to detect a wide range of veterinary drugs, pesticides, and mycotoxins in a single analytical run. nih.govnih.govresearchgate.net These methods are crucial for ensuring food safety and monitoring environmental contamination.

Modern approaches often employ Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), which offers rapid separation and high-resolution detection. researchgate.net In a multi-residue method for bovine meat, this compound was part of a mixed internal standard solution used to quantify 49 different residues, including antimicrobials, anabolic hormones, and pesticides. nih.govresearchgate.net The inclusion of isotopic labeled internal standards is vital to compensate for residual matrix effects, especially in complex matrices like meat. nih.govresearchgate.net

The development of these methods involves optimizing sample preparation to simultaneously extract compounds from various chemical classes. This often involves techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been adapted for the analysis of veterinary drug residues in animal tissues. nih.gov The use of matrix-matched calibration curves in conjunction with internal standards like this compound is a common strategy to mitigate matrix effects and ensure accurate quantification. nih.govnih.gov

A study involving the analysis of 72 residues in bovine urine, including beta-agonists, antibiotics, pesticides, and mycotoxins, utilized this compound in a mix of internal standards. nih.gov The method was validated according to Regulation 2021/808/EC, demonstrating its suitability for official control. nih.gov The validation parameters for such multi-residue methods are extensive, covering linearity, LOD, LOQ, CCα, and CCβ for each analyte. For example, in the bovine meat study, the method was validated with decision limits (CCα) ranging from 0.067 to 2103.84 μg/kg and detection capabilities (CCβ) from 0.083 to 2482.13 μg/kg. nih.govresearchgate.net

The table below presents the range of validation parameters from a multi-residue analysis in bovine meat.

| Parameter | Value Range | Unit |

| Linearity (R²) | >0.98 | N/A |

| Limit of Detection (LOD) | 0.059 - 291.36 | µg/kg |

| Limit of Quantification (LOQ) | 0.081 - 328.13 | µg/kg |

| Decision Limit (CCα) | 0.067 - 2103.84 | µg/kg |

| Detection Capability (CCβ) | 0.083 - 2482.13 | µg/kg |

| Recovery | 61.28 - 116.20 | % |

| This interactive table is based on data from a study on the multi-residue analysis of veterinary drugs, pesticides, and mycotoxins in bovine meat. nih.govresearchgate.net |

Development and Characterization of Reference Standards and Certified Reference Materials

The reliability of any chemical analysis heavily depends on the quality of the reference materials used for calibration and control. This compound is developed and characterized as a high-purity stable isotope-labeled reference standard for use in analytical laboratories. lgcstandards.comlgcstandards.comvenkatasailifesciences.com These standards are essential for the accurate identification and quantification of brombuterol residues in forensic and veterinary testing.

The production of this compound involves the synthesis of brombuterol with nine deuterium atoms incorporated into its structure, typically on the tert-butyl group. lgcstandards.com This isotopic labeling ensures that the internal standard has nearly identical chemical and physical properties to the non-labeled analyte, including its extraction efficiency and chromatographic behavior, but is distinguishable by its mass-to-charge ratio in a mass spectrometer.

Suppliers of chemical reference materials, such as Witega, Dr. Ehrenstorfer GmbH, and Toronto Research Chemicals Inc., provide this compound with a certificate of analysis. researchgate.netnih.govvetdergikafkas.orgnih.govpubcompare.ai This certificate details the material's identity, purity, and isotopic enrichment, which are determined through various analytical techniques. These may include spectroscopy (UV, IR), elemental analysis, and chromatographic methods to confirm its structure and purity. cato-chem.com The certificate of analysis provides a comprehensive description of the material and summarizes the characterization process. cato-chem.com

Certified Reference Materials (CRMs) are produced under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, which govern the competence of reference material producers. lgcstandards.comlgcstandards.com These standards are crucial for method validation, ensuring the traceability of analytical results, and are used in quality control schemes to monitor laboratory performance. venkatasailifesciences.com The availability of well-characterized reference standards like this compound is a prerequisite for the accreditation of laboratories performing official food safety controls. venkatasailifesciences.com

The table below lists the key identification properties of this compound.

| Property | Value |

| Chemical Name | 1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |

| CAS Number | 1353867-94-3 |

| Molecular Formula | C₁₂H₉D₉Br₂N₂O · HCl |

| Molecular Weight | 411.61 g/mol |

| Unlabeled CAS Number | 21912-49-2 |

| This interactive table is based on data from chemical suppliers. lgcstandards.comlgcstandards.com |

Advanced Characterization Techniques for Deuterated Compounds

Spectroscopic Methodologies for Structural Confirmation of Deuterated Brombuterol (B1226356) Hydrochloride (e.g., High-Field Nuclear Magnetic Resonance, Infrared Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. bruker.commsu.edu The substitution of hydrogen with deuterium (B1214612) results in a shift of the corresponding vibrational frequencies to lower wavenumbers due to the increased mass of deuterium. This isotopic shift is a key diagnostic feature in the IR spectrum of Brombuterol-d9 hydrochloride. The C-H stretching and bending vibrations of the tert-butyl group in the non-deuterated compound are replaced by C-D stretching and bending vibrations at lower frequencies in the deuterated analog. For instance, the N-H stretching vibration in non-deuterated Brombuterol hydrochloride is observed at approximately 3466 cm⁻¹. While the full IR spectrum of this compound is not detailed in the available search results, the technique is crucial for confirming the presence of deuterium by identifying these characteristic isotopic shifts. bruker.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of deuterated compounds, providing both precise molecular weight determination and insights into fragmentation pathways. researchgate.net

Precise Molecular Weight Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This allows for clear differentiation from the non-deuterated form and any partially deuterated impurities. The molecular weight of this compound is reported as 411.61 g/mol . scbt.compharmaffiliates.comhoneywell.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study the fragmentation patterns of ions. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the location of the deuterium labels within the molecule can be confirmed. For Brombuterol-d9, the fragmentation of the tert-butyl group would yield fragments with a mass shift corresponding to the nine deuterium atoms, providing definitive evidence of the labeling site. For example, in a study of related beta-agonists, the fragmentation of the parent ion was optimized to obtain the highest abundance of fragment ions for identification and quantification. researchgate.net A multi-residue analysis method for various β-agonists, including Brombuterol-d9, utilized specific precursor and product ions for identification in LC-MS/MS analysis. nih.govfda.gov.tw

Below is a table summarizing the mass spectrometry data for Brombuterol-d9.

| Ion Type | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| [M+H]⁺ | 375.93 | 293.87 | - |

Table based on data from a multi-residue analysis method. nih.gov

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Characterization of Deuterated Analogs

Crystallographic techniques, particularly X-ray diffraction, provide detailed information about the three-dimensional arrangement of atoms in the solid state.

Neutron Diffraction: For an even more precise localization of the deuterium atoms, neutron diffraction is the gold standard. epj-conferences.org Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. epj-conferences.org This makes neutron diffraction particularly sensitive to the position of hydrogen and its isotopes. mdpi.com A neutron diffraction study of this compound would definitively confirm the positions of all nine deuterium atoms in the crystal lattice. While experimentally more demanding, this technique provides the most complete solid-state structural characterization of a deuterated compound. nih.govepj-conferences.org

Emerging Research Directions and Future Perspectives in Deuterated Compound Applications

Integration of Brombuterol-d9 Hydrochloride Analysis with High-Throughput Screening Platforms

The integration of analytical methods for deuterated compounds like this compound with high-throughput screening (HTS) platforms represents a significant leap forward in drug discovery and development. selectscience.net HTS allows for the automated testing of large numbers of compounds, and the inclusion of deuterated standards is crucial for accurate quantification and identification of potential drug candidates. selectscience.netresearchgate.net

This compound, a deuterated isotopologue of the β2-adrenergic receptor agonist Brombuterol (B1226356), serves as an ideal internal standard in mass spectrometry-based HTS assays. chemsrc.commedchemexpress.com Its use helps to correct for variations in sample preparation and matrix effects, which can be significant in complex biological samples. rsc.orgacs.org The development of mass spectrometry-based HTS assays, which can screen over 1.7 million compounds, has demonstrated the feasibility and power of this approach. researchgate.net These advanced screening methods allow for the rapid identification of active compounds from extensive libraries. selectscience.net

Recent advancements in HTS technology, such as the use of acoustic droplet ejection for reaction miniaturization and integrated synthesis-purification-testing platforms, further enhance the efficiency of screening processes. ucla.edu These technologies, combined with the use of deuterated standards, enable more reliable and rapid identification of lead compounds.

Table 1: Application of Deuterated Compounds in High-Throughput Screening

| Technology | Application of Deuterated Compound (e.g., Brombuterol-d9 HCl) | Benefit |

| Mass Spectrometry (MS)-based HTS | Internal standard for quantification. researchgate.net | Corrects for matrix effects and variability, ensuring accurate hit identification. rsc.orgacs.org |

| Multisegment Injection–Capillary Electrophoresis–Mass Spectrometry (MSI–CE–MS) | Co-migration standard for unambiguous drug identification. acs.org | Improves accuracy and reliability of screening results. |

| Automated Synthesis Platforms | Quality control and reference standard in miniaturized reaction screening. ucla.edu | Enables high-fidelity prediction of reaction outcomes and efficient library synthesis. |

Exploration of Novel Applications for Deuterated Compounds in Chemical Biology and Proteomics Research

The unique properties of deuterated compounds are paving the way for novel applications in chemical biology and proteomics. wiseguyreports.com Deuterium (B1214612) labeling is a powerful tool for tracing metabolic pathways, studying protein-protein interactions, and elucidating drug mechanisms of action. wiseguyreports.comnih.gov

In proteomics, deuterium labeling, often through the use of D2O (heavy water), allows for the analysis of proteome-wide protein turnover kinetics. nih.gov This technique provides insights into the dynamic nature of the proteome in response to various stimuli or disease states. By measuring the incorporation rate of deuterium into newly synthesized proteins, researchers can gain a comprehensive understanding of protein dynamics on a large scale. nih.gov

Furthermore, deuterated compounds are instrumental in quantitative proteomics techniques. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are popular, deuterium labeling offers a cost-effective and efficient alternative for introducing a mass difference between samples for comparative analysis. nih.gov However, it is important to consider and control for potential chromatographic isotope effects that can arise from deuterium substitution. acs.org

The use of deuterated reagents in chemical biology extends to the synthesis of probes for studying enzyme activity and for identifying the targets of bioactive small molecules. wiseguyreports.com The kinetic isotope effect, where the replacement of hydrogen with deuterium can slow down a chemical reaction, is a key principle exploited in these studies to understand reaction mechanisms. scispace.com

Advances in Automation and Miniaturization Techniques for Analytical Workflows

The fields of analytical chemistry and drug discovery are increasingly benefiting from advances in automation and miniaturization. rsc.orgresearchgate.net These developments are aimed at increasing sample throughput, reducing costs, and minimizing the environmental impact of analytical processes. researchgate.net

Automated sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are being integrated into high-throughput workflows. rsc.orgresearchgate.net The use of robotics and sophisticated software allows for the precise and reproducible handling of a large number of samples, which is essential for large-scale screening campaigns. uni-muenchen.de The miniaturization of these techniques reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. researchgate.netuni-muenchen.de

For the analysis of deuterated compounds like this compound, automated platforms coupled with sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming standard. rsc.orgresearchgate.net These integrated systems enable the rapid and reliable quantification of analytes in complex matrices. researchgate.net The development of fully automated platforms for tasks from reaction setup to data analysis is streamlining the entire drug discovery pipeline. uni-muenchen.de

Table 2: Impact of Automation and Miniaturization on Analytical Workflows

| Advancement | Impact on Deuterated Compound Analysis | Key Benefits |

| Automated Solid-Phase Extraction (SPE) | High-throughput purification of samples containing deuterated standards. researchgate.net | Increased sample throughput, reduced manual labor, and improved reproducibility. researchgate.netresearchgate.net |

| Miniaturized Reaction Formats | Enables screening of large arrays of reaction conditions with minimal material consumption. uni-muenchen.de | Cost savings, reduced waste, and suitability for high-value deuterated intermediates. uni-muenchen.de |

| Integrated Robotic Platforms | Seamless execution of synthesis, purification, and analysis steps. ucla.eduuni-muenchen.de | Accelerated discovery timelines and generation of high-quality, large-scale datasets for machine learning applications. uni-muenchen.de |

Computational Chemistry Approaches for Predicting Behavior and Properties of Deuterated Compounds

Computational chemistry has emerged as a powerful tool for predicting the behavior and properties of molecules, including deuterated compounds. jstar-research.com By employing quantum chemical methods, researchers can gain insights into how deuterium substitution affects molecular structure, vibrational frequencies, and reactivity. ajchem-a.com

These computational approaches can predict various properties such as 3-D molecular geometries, electronic properties, and spectroscopic characteristics (e.g., NMR, IR spectra). jstar-research.com For deuterated compounds, computational models can accurately predict the shifts in vibrational frequencies and changes in bond dissociation energies that arise from the kinetic isotope effect. ajchem-a.com This predictive power is invaluable for designing experiments and interpreting experimental data.

A notable application of computational chemistry is in the design of novel materials and drugs. For instance, hybrid quantum-classical computational approaches are being used to design deuterated organic light-emitting diode (OLED) emitters with enhanced efficiency. researchgate.netresearchgate.net In drug discovery, computational docking studies can help predict how a deuterated drug candidate will interact with its biological target. nih.gov

Furthermore, computational methods are being developed to predict the impact of deuteration on pharmacokinetic properties. researchgate.net By understanding how deuteration affects metabolism, researchers can design drugs with improved metabolic stability and therapeutic profiles. nih.gov The integration of machine learning with computational chemistry is further accelerating the discovery and optimization of deuterated compounds. researchgate.netresearchgate.net

Q & A

Basic: What are the critical safety protocols for handling Brombuterol-d9 Hydrochloride in laboratory settings?

Answer:

this compound requires strict adherence to safety measures due to its acute toxicity (oral LD₅₀: Class 4) and potential organ damage from prolonged exposure . Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in airtight containers away from incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How should researchers mitigate ecological risks during disposal of this compound?

Answer:

The compound is classified as a long-term aquatic hazard (H410) . Mitigation strategies include:

- Containment : Use secondary containment trays to prevent seepage into water systems .

- Neutralization : Treat waste with activated carbon or enzymatic degradation before disposal.

- Documentation : Report accidental releases to environmental authorities and follow local regulations for hazardous waste .

Advanced: How does deuteration impact the pharmacokinetic profile of this compound compared to its non-deuterated form?

Answer:

Deuteration at nine hydrogen sites slows metabolic clearance by reducing cytochrome P450-mediated oxidation, extending the half-life by ~20–30% in preclinical models . Methodological considerations:

- Isotope Effect : Validate deuterium incorporation via LC-MS/MS to ensure ≥98% isotopic purity .

- Dose Adjustment : Recalibrate dosing in animal studies to account for prolonged bioavailability.

Advanced: What analytical methods are recommended for validating the purity and stability of this compound?

Answer:

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% by area normalization) .

- Stability Testing : Perform accelerated degradation studies under varying pH (2–9) and temperature (25–40°C) to identify decomposition products (e.g., brominated byproducts via GC-MS) .

Advanced: How can researchers resolve contradictions in toxicity data across safety data sheets (SDS)?

Answer:

Discrepancies in SDS classifications (e.g., H302 vs. H373) require:

- Source Cross-Validation : Compare data from OECD/GLP-certified studies (e.g., MedChemExpress vs. Cayman Chemical ).

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) and histopathological evaluations in rodent models .

Advanced: What experimental design principles optimize the synthesis of deuterated β-agonists like this compound?

Answer:

- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O) in Pd-catalyzed hydrogenation to ensure >99% isotopic exchange .

- One-Pot Synthesis : Combine cyclization and oxidation steps to reduce intermediates and improve yield (target: ≥17% total yield) .

- Purification : Employ flash chromatography with deuterated solvents to minimize protium contamination .

Advanced: How do environmental conditions affect the stability of this compound in long-term studies?

Answer:

- Light Sensitivity : Protect solutions from UV light to prevent photodegradation (t½ reduces by 40% under direct light) .

- Thermal Stability : Store lyophilized powder at -20°C; aqueous solutions degrade by 5%/month at 25°C .

- pH Dependency : Stability is optimal at pH 5–6; avoid alkaline conditions (≥pH 8) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.